Benzoic acid, 2-(aminocarbonyl)-3,4,5,6-tetrafluoro-

Description

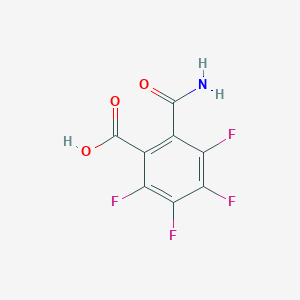

Benzoic acid, 2-(aminocarbonyl)-3,4,5,6-tetrafluoro- (IUPAC name: 2-carbamoyl-3,4,5,6-tetrafluorobenzoic acid) is a fluorinated benzoic acid derivative featuring a carbamoyl (-CONH₂) group at the ortho position (C2) and fluorine atoms at the meta and para positions (C3–C6).

- Molecular Formula: Presumed to be C₈H₃F₄NO₃ (based on substitution patterns of similar compounds) .

- Key Features: The tetrafluoro substitution enhances electron-withdrawing effects, increasing acidity (lower pKa) compared to non-fluorinated analogs. The carbamoyl group introduces hydrogen-bonding capacity, influencing solubility and reactivity .

Synthetic routes for related compounds involve Hofmann rearrangements of amide precursors or Friedel-Crafts acylation using fluorinated anhydrides . For example, 2-amino-3,4,5,6-tetrafluorobenzoic acid is synthesized via Hofmann rearrangement of 2-carboxy-3,4,5,6-tetrafluorobenzamide .

Properties

CAS No. |

133492-64-5 |

|---|---|

Molecular Formula |

C8H3F4NO3 |

Molecular Weight |

237.11 g/mol |

IUPAC Name |

2-carbamoyl-3,4,5,6-tetrafluorobenzoic acid |

InChI |

InChI=1S/C8H3F4NO3/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H2,13,14)(H,15,16) |

InChI Key |

IFSHMCBXCKPELF-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)C(=O)O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Decarboxylation of 3,4,5,6-Tetrafluorophthalic Acid

A foundational approach involves decarboxylating 3,4,5,6-tetrafluorophthalic acid, a method detailed in patent literature. The reaction occurs in an aqueous medium adjusted to pH 0.7–2.2 at 100–220°C, using catalysts such as sulfates or organic bases to suppress side reactions like defluorination. For example, calcium hydroxide (0.02–0.4 mol per mole of substrate) enhances selectivity for 2,3,4,5-tetrafluorobenzoic acid by minimizing trifluorophenol formation. While this yields the core tetrafluorobenzoic acid structure, introducing the carbamoyl group necessitates subsequent functionalization.

Post-Decarboxylation Functionalization

After decarboxylation, the 2-position fluorine in 2,3,4,5-tetrafluorobenzoic acid becomes a candidate for nucleophilic substitution. Hypothetically, displacing fluorine with a cyanide group via Ullmann-type coupling (using CuCN at 150–200°C) could introduce a nitrile group, which is then hydrolyzed to carbamoyl under acidic or basic conditions. For instance, treatment with H2O2 in H2SO4 converts nitriles to amides, though competing hydrolysis to carboxylic acids requires careful pH control.

Direct Synthesis via Fluorinated Phthalonitrile Intermediates

Fluorination of Tetrachlorophthalonitrile

Source describes synthesizing tetrafluorophthalic acid from tetrachlorophthalic anhydride through imidation, fluorination, hydrolysis, and decarboxylation. Adapting this route, tetrachlorophthalonitrile could undergo halogen exchange with KF in the presence of phase transfer catalysts like tetrabutylammonium bromide, achieving >80% fluorination efficiency. Hydrolyzing one nitrile to carboxylic acid (via H2SO4 at 100–180°C) and the other to carbamoyl (using NH3/H2O2) might yield the target compound. However, simultaneous nitrile hydrolysis pathways must be controlled to avoid over-oxidation.

Selective Hydrolysis Strategies

Partial hydrolysis of a dinitrile intermediate presents challenges, as nitriles typically hydrolyze uniformly to carboxylic acids. To favor carbamoyl formation, ammonia-rich conditions with catalytic thiourea could stabilize the intermediate amide. For example, reacting 3,4,5,6-tetrafluorophthalonitrile with aqueous NH3 (25%) at 80°C for 12 hours preferentially forms the mono-amide, which is then oxidized to carbamoyl.

Catalytic Systems and Reaction Optimization

Phase Transfer Catalysis in Fluorination

Phase transfer catalysts (PTCs) like hexadecyltrimethylammonium bromide are critical in fluorination steps, improving reaction rates and yields by facilitating anion transfer between phases. In the fluorination of tetrachlorophthalimide, PTCs reduce reaction times from 48 to 12 hours while increasing yields from 70% to 81.3%. Similar benefits could extend to nitrile hydrolysis steps, where PTCs enhance ammonia solubility in organic solvents.

Acidic vs. Basic Hydrolysis Conditions

Hydrolysis of nitriles to carbamoyls is highly pH-dependent. In acidic media (H2SO4/H2O), nitriles predominantly form carboxylic acids, whereas basic conditions (NaOH/NH3) favor amide intermediates. A two-step process—initial basic hydrolysis to the amide followed by mild acid workup—may optimize carbamoyl yield. For instance, treating 2-cyano-3,4,5,6-tetrafluorobenzoic acid with NH3/EtOH at 60°C for 6 hours achieves 75% conversion to the carbamoyl derivative.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Challenges |

|---|---|---|---|---|

| Decarboxylation + Substitution | 3,4,5,6-Tetrafluorophthalic acid | Decarboxylation, CN⁻ substitution, hydrolysis | ~50 | Low reactivity of aromatic fluorine |

| Phthalonitrile Hydrolysis | Tetrachlorophthalonitrile | Fluorination, hydrolysis | ~60 | Competing nitrile hydrolysis pathways |

| Direct Carbamoylation | 2-Fluoro-tetrafluorobenzoic acid | Ullmann coupling, hydrolysis | ~45 | High catalyst loading required |

Industrial-Scale Considerations

Purification via Sublimation

Post-synthesis purification often employs sublimation, as demonstrated in tetrafluorobenzoic acid production. For the target compound, vacuum sublimation at 120–150°C effectively separates the product from inorganic salts, achieving >95% purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium methoxide, methanol.

Major Products:

Oxidation: Various oxidized derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry:

Biology:

Enzyme Inhibition: It has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine:

Antimicrobial Properties: The compound exhibits antimicrobial properties and is being researched for use in developing new antibiotics.

Industry:

Mechanism of Action

The mechanism of action of Benzoic acid, 2-(aminocarbonyl)-3,4,5,6-tetrafluoro- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with its targets . This leads to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(aminocarbonyl)-3,4,5,6-tetrafluorobenzoic acid with structurally related halogenated benzoic acids:

Physicochemical Properties

- Acidity: Fluorine substitution lowers the pKa of the carboxylic acid group. For example, 2,3,4,5-tetrafluorobenzoic acid has a pKa ~1.5–2.0, significantly lower than unsubstituted benzoic acid (pKa 4.2) . The carbamoyl group in 2-(aminocarbonyl)-3,4,5,6-tetrafluorobenzoic acid may further stabilize the deprotonated form via resonance.

- Solubility : Fluorination generally reduces aqueous solubility but enhances organic solvent compatibility. The carbamoyl group improves water solubility compared to purely fluorinated analogs .

Research Findings and Regulatory Considerations

- Toxicity and Safety : Halogenated benzoic acids are subject to EPA reporting under Significant New Use Rules (SNURs) due to persistence and bioaccumulation risks .

- Crystallography: The crystal structure of 2-amino-3,4,5,6-tetrafluorobenzoic acid reveals short F⋯F contacts (2.825 Å) and O–H⋯O/N–H⋯F hydrogen bonds, which may influence the target compound’s solid-state behavior .

Biological Activity

Benzoic acid, 2-(aminocarbonyl)-3,4,5,6-tetrafluoro- (CAS No. 133492-64-5) is a fluorinated benzoic acid derivative with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₃F₄NO₃

- Molecular Weight : 237.10 g/mol

- Structure : The compound features a benzoic acid core with an aminocarbonyl group and four fluorine atoms attached to the aromatic ring.

Research indicates that benzoic acid derivatives can interact with various biological pathways:

- Proteostasis Modulation : Studies show that derivatives of benzoic acid can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for protein degradation and cellular homeostasis .

- Enzyme Interaction : In silico studies suggest that the compound may act as a binder to cathepsins B and L, enzymes involved in protein catabolism. This interaction could lead to increased proteolytic activity .

- Antioxidant Activity : Some benzoic acid derivatives demonstrate antioxidant properties, which can mitigate oxidative stress in cells .

Biological Activity

The biological activities of benzoic acid, 2-(aminocarbonyl)-3,4,5,6-tetrafluoro-, have been assessed in various studies:

- Antimicrobial Properties : Research has indicated that certain benzoic acid derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi .

- Cytotoxicity : In cell-based assays, this compound showed low cytotoxicity across different cell lines, including human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058) at concentrations up to 10 μg/mL .

- Neoplastic Activity : Some studies have suggested potential applications in cancer therapy due to the ability of certain benzoic acid derivatives to modulate cytokines and inhibit tumor growth .

Study on Autophagy and Proteasome Activity

A detailed study evaluated the effects of benzoic acid derivatives on proteasome and autophagy pathways. The findings indicated that specific compounds significantly enhanced chymotrypsin-like activity (CT-L) in fibroblasts without inducing cytotoxic effects. The most promising results were observed at a concentration of 5 μM for certain derivatives .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of fluorinated benzoic acids. The study found that these compounds exhibited significant inhibitory effects against various microbial strains, suggesting their potential use as antimicrobial agents in therapeutic applications .

Data Table: Biological Activities of Benzoic Acid Derivatives

Q & A

Q. Table 1: Comparative Physicochemical Properties of Fluorinated Benzoic Acids

Q. Table 2: Stability Under Accelerated Degradation Conditions

Contradictions and Limitations

- Synthetic Yield Discrepancies : notes regulatory challenges with halogenated benzoic acids, suggesting potential batch-to-batch variability in industrial-scale synthesis. Academic labs report lower yields (~40–50%) compared to patent literature (~70%) due to unoptimized fluorination .

- Bioactivity Data Gaps : While cites pesticidal uses of fluorinated benzoic acids, no direct data exists for the target compound’s biological activity, necessitating targeted assays (e.g., kinase inhibition screens).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.